1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine
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Overview
Description
1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 4-bromo-3-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine typically involves the reaction of 4-bromo-3-methyl-1,2-oxazole with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and piperazine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-methyl-1,2-oxazol-5-yl)piperazine
- 1-(4-Fluoro-3-methyl-1,2-oxazol-5-yl)piperazine
- 1-(4-Iodo-3-methyl-1,2-oxazol-5-yl)piperazine
Uniqueness
1-(4-Bromo-3-methyl-1,2-oxazol-5-yl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C8H12BrN3O |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-bromo-3-methyl-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C8H12BrN3O/c1-6-7(9)8(13-11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3 |
InChI Key |
IXSQKPCEYHTGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Br)N2CCNCC2 |
Origin of Product |
United States |
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